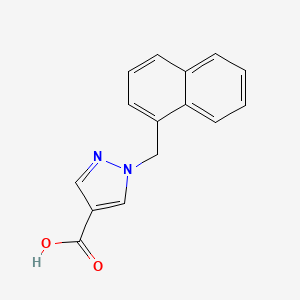

1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid

Description

1-(1-Naphthylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted at the 1-position with a 1-naphthylmethyl group and at the 4-position with a carboxylic acid moiety. The naphthylmethyl substituent introduces significant aromatic bulk and lipophilicity, distinguishing it from simpler analogs like 1-methyl- or 1-benzyl-substituted pyrazole carboxylic acids.

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)13-8-16-17(10-13)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-8,10H,9H2,(H,18,19) |

InChI Key |

AOLYOUZAZVKMAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the naphthylmethyl group: This step involves the alkylation of the pyrazole ring with 1-(bromomethyl)naphthalene in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthylmethyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted naphthylmethyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential as a pharmaceutical agent due to its diverse biological activities:

- Antioxidant Activity: Research indicates that derivatives of this compound exhibit significant antioxidant properties, potentially acting as enzyme mimics for superoxide dismutase (SOD) and catalase (CAT) .

- Anti-inflammatory Effects: The compound has shown promise in modulating inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

- Anticancer Potential: Studies have explored the anticancer properties of pyrazole derivatives, suggesting that 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid may inhibit tumor growth through various mechanisms .

Agricultural Chemistry

In agricultural applications, this compound is being evaluated for its efficacy as a fungicide. Its derivatives have demonstrated antifungal activity against several phytopathogenic fungi, making them candidates for developing new agricultural treatments .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant activities of copper(II) complexes formed with 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid. These complexes were tested for their ability to scavenge reactive oxygen species (ROS) and mimic antioxidant enzymes, showing promising results that suggest potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Antifungal Activity

In another study, a series of pyrazole derivatives, including 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid, were synthesized and tested for their antifungal properties. The results indicated that certain derivatives exhibited moderate to excellent antifungal activity against multiple fungal strains, outperforming conventional fungicides .

Comparative Data Table

Mechanism of Action

The mechanism of action of 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole-4-carboxylic Acid Derivatives

Research Findings

- Synthetic Feasibility : The Vilsmeier-Haack reaction and subsequent oxidation, effective for synthesizing 1-methyl and 1-benzyl analogs, are plausible routes for the target compound .

- Biological Relevance : Naphthyl-substituted pyrazoles show promise in drug discovery due to enhanced binding affinity and metabolic stability .

- Industrial Use : Pyrazole carboxylic acids serve as intermediates in agrochemicals, evidenced by derivatives like pyrazosulfuron-ethyl .

Biological Activity

1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, summarizing its mechanisms, effects on various biological systems, and potential applications in medicine and agriculture.

- Molecular Formula : C13H11N3O2

- Molecular Weight : 229.25 g/mol

- IUPAC Name : 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid

The biological activity of 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The carboxylic acid group may play a crucial role in binding affinity and specificity towards these targets. The compound is hypothesized to modulate enzyme activity and receptor interactions, thereby influencing various signaling pathways.

Biological Activities

-

Antimicrobial Activity :

- Several studies have reported that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid have shown effectiveness against various bacterial strains, including E. coli and S. aureus .

- A study demonstrated that derivatives of pyrazole could inhibit mycelial growth of phytopathogenic fungi, suggesting potential agricultural applications .

- Anti-inflammatory Effects :

- Antioxidant Activity :

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of a series of pyrazole derivatives, including 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid. The results indicated that these compounds exhibited moderate to excellent inhibition against several bacterial strains, with certain derivatives outperforming conventional antibiotics .

Study on Anti-inflammatory Properties

In another investigation, the anti-inflammatory activity of various pyrazole derivatives was assessed using carrageenan-induced edema models in mice. The results showed that some compounds significantly reduced inflammation markers compared to standard anti-inflammatory drugs like indomethacin .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.